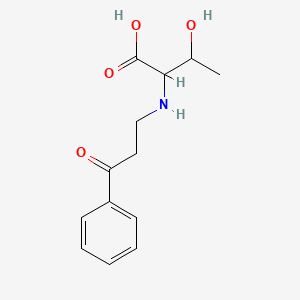
4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(3-methylbicyclo(221)hept-2-yl)-1,3-dioxane is a complex organic compound characterized by its bicyclic structure and the presence of a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane typically involves a multi-step process. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography to isolate the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, can vary depending on the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the production of polymers or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo(2.2.1)heptane: This compound shares a similar bicyclic structure and is also synthesized via Diels-Alder reactions.
3,4,5-Trimethyl-octahydro-4,7-methano-inden-5-ol: This compound is used in fragrance compositions and has a similar bicyclic framework.
Uniqueness
4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane is unique due to the presence of the dioxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules.
Propiedades
Número CAS |
94022-60-3 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
4-methyl-2-(3-methyl-2-bicyclo[2.2.1]heptanyl)-1,3-dioxane |
InChI |
InChI=1S/C13H22O2/c1-8-5-6-14-13(15-8)12-9(2)10-3-4-11(12)7-10/h8-13H,3-7H2,1-2H3 |
Clave InChI |
NZNMERMNWRADLK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC(O1)C2C(C3CCC2C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


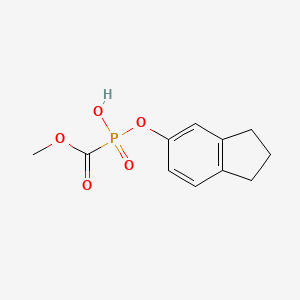
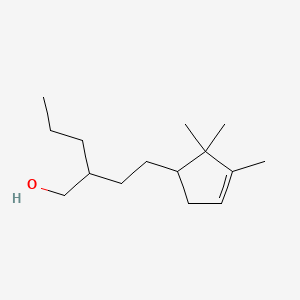
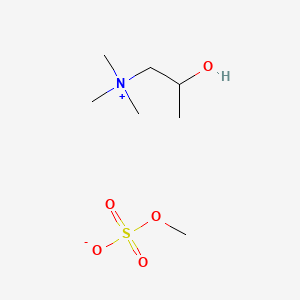
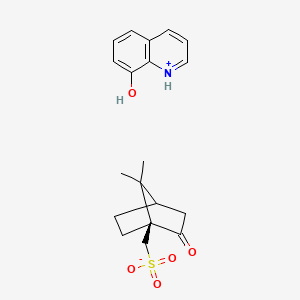

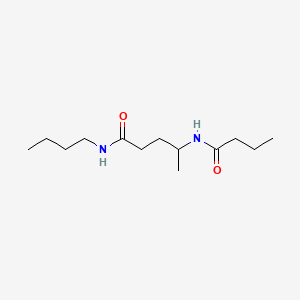
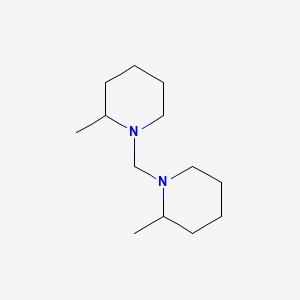


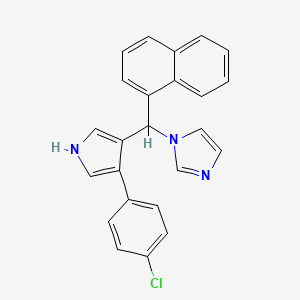
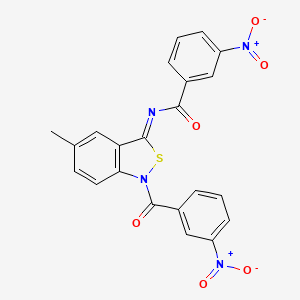

![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
